5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
CAS No.:
Cat. No.: VC20475737
Molecular Formula: C7H11N3
Molecular Weight: 137.18 g/mol
* For research use only. Not for human or veterinary use.
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine -](/images/structure/VC20475737.png)
Molecular Formula | C7H11N3 |
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Molecular Weight | 137.18 g/mol |
IUPAC Name | 5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
Standard InChI | InChI=1S/C7H11N3/c1-6-4-8-5-7-9-2-3-10(6)7/h2-3,6,8H,4-5H2,1H3 |
Standard InChI Key | XBCVRBACMBLILB-UHFFFAOYSA-N |
Canonical SMILES | CC1CNCC2=NC=CN12 |
5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic organic compound belonging to the imidazopyrazine family. These compounds are notable for their diverse applications in medicinal chemistry due to their unique structural properties and biological activities. This article delves into the chemical structure, synthesis pathways, and potential applications of this compound.
Synthesis Pathways
The synthesis of 5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves cyclization reactions starting from precursors containing imidazole and pyrazine moieties. Some common methods include:
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Cyclization of Diamines with Dicarbonyl Compounds:
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A reaction between ethylenediamine derivatives and pyruvic acid derivatives under acidic or basic conditions can yield the target compound.
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Catalytic Hydrogenation:
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The reduction of imidazo[1,2-a]pyrazines using hydrogenation catalysts (e.g., palladium on carbon) can selectively introduce tetrahydro functionality.
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Methylation Reactions:
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Methyl groups are introduced via alkylating agents such as methyl iodide in the presence of a base.
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Applications in Medicinal Chemistry
Imidazopyrazines like 5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine are studied for their pharmacological potential due to their ability to interact with biological targets such as enzymes and receptors.
Potential Uses
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Anticancer Agents: Similar compounds have been shown to exhibit antiproliferative activity against cancer cell lines by inhibiting kinases like VEGFR-2 and c-Met .
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Neuropharmacology: Imidazopyrazines are explored as orexin receptor antagonists for regulating sleep and feeding behaviors .
Biological Activity
Although specific data for this compound is limited, related derivatives have demonstrated:
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Inhibition of kinase activity with IC50 values in the nanomolar range.
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Low toxicity profiles in normal cell lines compared to cancerous cells.
Research Findings on Related Compounds
Studies on structurally similar compounds provide insights into the potential applications of 5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine:
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